molecular formula C17H23N5O3S B2865190 N-cyclohexyl-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1189904-51-5

N-cyclohexyl-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2865190
CAS No.: 1189904-51-5
M. Wt: 377.46
InChI Key: USLPTZOZPCKCLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-cyclohexyl-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide features a thiazolo[4,5-d]pyrimidine core, a bicyclic heterocyclic system known for its pharmacological relevance. Key structural elements include:

  • Thiazolo[4,5-d]pyrimidine core: A fused thiazole-pyrimidine ring system, which provides a rigid scaffold for intermolecular interactions.
  • Morpholin-4-yl substituent: A saturated six-membered ring containing oxygen and nitrogen, often used to enhance solubility and bioavailability.
  • Cyclohexyl acetamide group: A lipophilic substituent that may influence membrane permeability and target binding.

Properties

IUPAC Name

N-cyclohexyl-2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3S/c23-13(19-12-4-2-1-3-5-12)10-22-11-18-15-14(16(22)24)26-17(20-15)21-6-8-25-9-7-21/h11-12H,1-10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLPTZOZPCKCLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thiazolopyrimidine ring system.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions.

    Attachment of the Cyclohexyl Group: The cyclohexyl group is attached via alkylation reactions.

    Final Acetamide Formation: The final step involves the formation of the acetamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-cyclohexyl-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: Its properties make it suitable for use in the development of advanced materials and polymers.

    Chemical Biology: It serves as a tool compound in chemical biology for probing biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Structural Analogues of Thiazolo[4,5-d]pyrimidine Derivatives

The following compounds share the thiazolo-pyrimidine core but differ in substituents and pharmacological profiles:

Key Differences and Implications

Substituent Effects
  • Morpholin-4-yl vs. Phenyl/Trimethoxybenzylidene : Morpholine’s oxygen and nitrogen atoms facilitate hydrogen bonding and improve aqueous solubility compared to aromatic substituents like phenyl or trimethoxybenzylidene, which are more lipophilic .
  • Cyclohexyl Acetamide vs. Chlorophenylmethyl : The cyclohexyl group offers conformational flexibility and moderate lipophilicity, whereas chlorophenylmethyl introduces steric bulk and electronic effects (e.g., dipole interactions) .
Core Heterocycle Variations
  • Thiazolo vs. Triazolo Cores : The thiazolo[4,5-d]pyrimidine core contains sulfur, enabling hydrophobic interactions, while triazolo[4,5-d]pyrimidine (with nitrogen) may participate in stronger hydrogen bonding .
Crystallographic and Conformational Insights
  • The thiazolo-pyrimidine core in Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-thiazolo[3,2-a]pyrimidine-6-carboxylate adopts a flattened boat conformation, with dihedral angles of 80.94° between fused rings . This contrasts with the likely planar conformation of the target compound due to the morpholine substituent’s electron-donating effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.